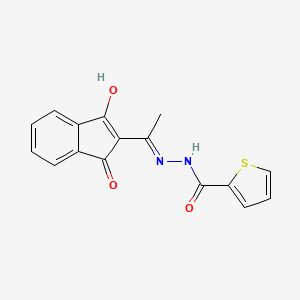![molecular formula C40H51ClN2O8S2 B6300382 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate CAS No. 162411-22-5](/img/structure/B6300382.png)
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, dimethyl, and sulfonate
Mechanism of Action
Target of Action
NIR 4d, also known as MFCD31010417, is a compound that primarily targets G-quadruplexes (G4) structures . G4 structures are critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d is the first small-molecule fluorescent probe with NIR-II emission tailored for in vivo G4 detection .
Mode of Action
NIR 4d interacts with its targets, the G4 structures, by forming stable hydrogen bonds and strong π–π interactions . This interaction effectively inhibits twisted intramolecular charge transfer (TICT), thereby selectively illuminating G4 structures . The nuclear targeting function triggered by NIR enhances the cellular internalization and nuclear entry efficiency .
Biochemical Pathways
The biochemical pathways affected by NIR 4d involve the accurate in vivo imaging of G-quadruplexes (G4), which is critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d offers up to 47-fold fluorescence enhancement and a tissue imaging depth of 5 mm for in vivo G4 detection .
Result of Action
The molecular and cellular effects of NIR 4d’s action involve the illumination of G4 structures. Due to its NIR-II emission, large Stokes shift, and high selectivity, NIR 4d provides a significant fluorescence enhancement for in vivo G4 detection . Utilizing NIR 4d, researchers have achieved high-contrast visualization of tumor metastasis through lymph nodes and precise tumor resection .
Action Environment
The action environment of NIR 4d involves the use of near-infrared (NIR) light. NIR light has been adapted for optical fluorescence imaging because it is relatively safe and simple without hazardous ionizing radiation and has relatively deeper tissue penetration into living organisms than visible fluorescence light . The transition to second near-infrared (NIR-II) fluorescent imaging has been of significant interest, as it offers reduced autofluorescence and deeper tissue penetration, thereby facilitating more accurate in vivo imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate involves multiple steps. The process typically begins with the preparation of the indolium core, followed by the introduction of the chloro, methoxy, and dimethyl groups. The final step involves the addition of the sulfonate group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be used as a probe to study cellular processes or as a precursor for biologically active compounds.
Medicine
In medicine, the compound’s derivatives could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
In industrial applications, it may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate
- 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
162411-22-5 |
|---|---|
Molecular Formula |
C40H51ClN2O8S2 |
Molecular Weight |
787.4 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) |
InChI Key |
MNVASHPKEQOKQS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


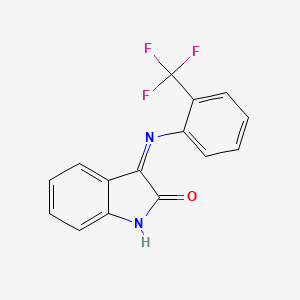
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)

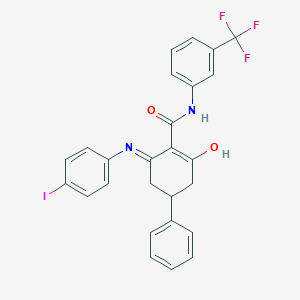

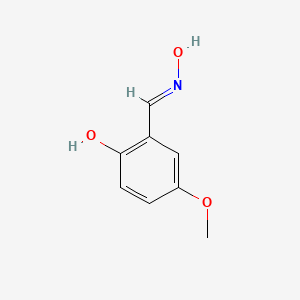

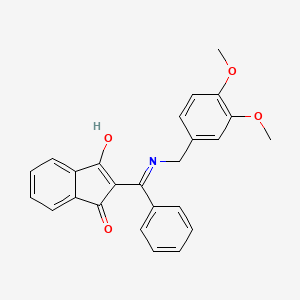

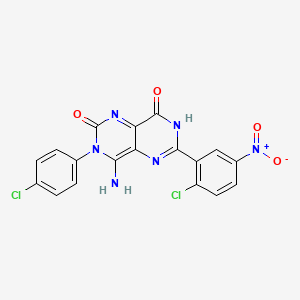
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
![(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6300386.png)
